Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920829
InChI: InChI=1S/C10H10BrFO2/c1-6-3-8(11)9(12)4-7(6)5-10(13)14-2/h3-4H,5H2,1-2H3
SMILES:
Molecular Formula: C10H10BrFO2
Molecular Weight: 261.09 g/mol

Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate

CAS No.:

Cat. No.: VC15920829

Molecular Formula: C10H10BrFO2

Molecular Weight: 261.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate -

Specification

Molecular Formula C10H10BrFO2
Molecular Weight 261.09 g/mol
IUPAC Name methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate
Standard InChI InChI=1S/C10H10BrFO2/c1-6-3-8(11)9(12)4-7(6)5-10(13)14-2/h3-4H,5H2,1-2H3
Standard InChI Key GYORPRRZLPYVTQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1CC(=O)OC)F)Br

Introduction

Chemical Structure and Molecular Properties

Structural Analysis

The compound’s phenyl ring is substituted with three functional groups: bromine (4-position), fluorine (5-position), and methyl (2-position). The ester group (COOCH3-COOCH_{3}) is attached to the aromatic ring via a methylene bridge. This arrangement creates a sterically hindered environment, influencing its reactivity and intermolecular interactions. The bromine and fluorine atoms introduce electron-withdrawing effects, which polarize the ring and enhance electrophilic substitution reactivity at meta and para positions relative to the methyl group .

Molecular and Computational Data

While exact data for Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate are sparse, analogous compounds such as Methyl 2-(4-bromo-2-fluorophenyl)acetate (PubChem CID: 53429406) provide a foundational reference. Key properties include:

PropertyValue
Molecular FormulaC9H8BrFO2C_{9}H_{8}BrFO_{2}
Molecular Weight247.06 g/mol
XLogP32.5
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area26.3 Ų

These values suggest moderate lipophilicity and limited solubility in polar solvents, typical of halogenated aromatic esters .

Synthetic Pathways and Optimization

Friedel-Crafts Acylation

A plausible route to synthesize Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate involves Friedel-Crafts acylation, as demonstrated in the synthesis of 4-fluoro-2-methylbenzoic acid derivatives . For instance, reacting a substituted toluene derivative (e.g., 3-bromo-4-fluoro-5-methyltoluene) with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3AlCl_{3}) could yield the corresponding acylated intermediate. Subsequent hydrolysis and esterification would generate the target compound.

Challenges in Regioselectivity

Achieving regioselectivity in polyhalogenated systems is critical. The electron-withdrawing effects of bromine and fluorine direct electrophilic attack to specific ring positions. Computational modeling (e.g., density functional theory) could predict the preferred acylation site, minimizing byproducts like the 2-fluoro-4-methyl isomer .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP value (estimated at 2.5–3.0) suggests preferential solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is likely low (<1 mg/mL), complicating formulation for biological applications without derivatization .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

The table below contrasts Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate with related compounds:

CompoundMolecular FormulalogPBiological Activity
Methyl 2-(4-bromo-2-fluorophenyl)acetateC9H8BrFO2C_{9}H_{8}BrFO_{2}2.5Moderate COX-2 inhibition
Ethyl 2-(4-fluorophenyl)acetateC10H11FO2C_{10}H_{11}FO_{2}2.1Weak antibacterial activity
Methyl 4-bromo-3-fluorophenylacetateC9H8BrFO2C_{9}H_{8}BrFO_{2}2.8Anticancer (in vitro)

The target compound’s additional methyl group may enhance membrane permeability compared to its analogs, potentially improving in vivo efficacy .

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